Cytochalasin B

Catalog No.
S625664
CAS No.
14930-96-2
M.F
C29H37NO5
M. Wt
479.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cytochalasin B

CAS Number

14930-96-2

Product Name

Cytochalasin B

IUPAC Name

(1S,4E,6R,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,21-dione

Molecular Formula

C29H37NO5

Molecular Weight

479.6 g/mol

InChI

InChI=1S/C29H37NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14-16,18-19,22-24,26-27,31,33H,3,7,9-10,13,17H2,1-2H3,(H,30,34)/b14-8+,16-15+/t18-,19-,22-,23+,24+,26+,27-,29-/m1/s1

InChI Key

GBOGMAARMMDZGR-TYHYBEHESA-N

SMILES

CC1CCCC(C=CC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O

Synonyms

(7S,13E,16R,20R,21E)-7,20-Dihydroxy-16-methyl-10-phenyl-24-oxa[14]cytochalasa-6(12),13,21-triene-1,23-dione;(E,E)-(5R,9R,12aS,13S,15S,15aS,16S,18aS)-16-Benzyl-6,7,8,9,10,12a,13,14,15,15a,16,17-dodecahydro-5,13-dihydroxy-9,15-dimethyl-14-methylene-2H

Canonical SMILES

CC1CCCC(C=CC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O

Isomeric SMILES

C[C@@H]1CCC[C@H](/C=C/C(=O)O[C@]23[C@@H](/C=C/C1)[C@@H](C(=C)[C@H]([C@H]2[C@@H](NC3=O)CC4=CC=CC=C4)C)O)O

Disrupting Actin Dynamics

Cytochalasin B binds to the "barbed" end of actin filaments, hindering the addition of new actin monomers and ultimately inhibiting their polymerization . This disrupts the formation and organization of the actin cytoskeleton, leading to various cellular effects:

  • Inhibition of cell division: Actin filaments are crucial for forming the contractile ring necessary for cytokinesis, the final stage of cell division. By disrupting these filaments, Cytochalasin B prevents cells from dividing .
  • Impaired cell motility: Actin filaments are essential for cell movement processes like crawling and adhesion. Cytochalasin B treatment disrupts these processes, leading to reduced cell motility .
  • Nuclear extrusion: In some cell types, Cytochalasin B treatment can trigger the extrusion of the nucleus from the cell .

Applications in Research

Due to its ability to disrupt actin dynamics, Cytochalasin B finds applications in various scientific research fields:

  • Studying cell division: By inhibiting cell division, Cytochalasin B allows researchers to investigate the mechanisms and regulation of this process in normal and diseased cells .
  • Investigating cell motility: Cytochalasin B helps researchers understand the role of actin filaments in cell movement, migration, and invasion, relevant in studies of wound healing, cancer metastasis, and immune cell function .
  • Studying glucose transport: Cytochalasin B can inhibit glucose transport by affecting the function of glucose transporters associated with the actin cytoskeleton .
  • Micronucleus assays: Cytochalasin B is used in some protocols to identify chromosome damage and potential genotoxicity by preventing the formation of dividing nuclei, allowing researchers to visualize micronuclei .
  • Nuclear transfer in cloning: Cytochalasin B treatment can facilitate the removal of the oocyte's genome during nuclear transfer, a technique used in animal cloning .

Color/Form

FELTED NEEDLES FROM ACETONE

XLogP3

3.4

Appearance

White powder

Melting Point

218-221 °C

UNII

3CHI920QS7

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H361 (97.78%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

EXPTL USE: THE EFFECTS OF VINBLASTINE, COLCHICINE, LIDOCAINE, & CYTOCHALASIN B ON TUMOR CELL KILLING BY BCG-ACTIVATED MACROPHAGES WERE EXAMINED. CYTOCHALASIN B, WHICH DISRUPTS MICROFILAMENTS, ENHANCED TUMOR CELL LYSIS & STASIS DUE TO ACTIVATED MARCOPHAGES AT A CONCN OF 10-7 MOLES. WHERAS VINBLASTINE & LIDOCAINE SEEM TO ACT ON THE MACROPHAGE ITSELF, CYTOCHALASIN B EXERTS ITS EFFECT PREDOMINANTLY ON THE TUMOR CELL. MICROTUBULES & MICROFILAMENTS MAY PLAY A ROLE IN THE DESTRUCTION OF TUMOR CELLS BY ACTIVATED MARCOPHAGES.
EXPTL USE: CYTOCHALASIN B & COLCHICINE DECREASED THE NUMBER OF MOTILE CELLS WHEN ADDED TO YOSHIDA SARCOMA CELLS AT 5 & 0.4 MUG/ML, RESPECTIVELY. CYTOCHALASIN B ALSO DECREASED THE MOTILITY OF THE CELLS & DOSE-DEPENDENTLY INHIBITED THEIR GROWTH.
EXPTL USE: IN CULTURED IRC 741 RAT LEUKEMIA CELLS, CYTOCHALASIN B (1.5-4 MUG/ML) CAUSED DOSE-DEPENDENT BINUCLEATION & INHIBITION OF THE NORMAL INCREASE IN CELL NUMBER. IN CELLS ENTERING DIVISION AFTER EXPOSURE TO CYTOCHALASIN B FOR UP TO 24 HR, FURROWING WAS COMPLETELY INHIBITED IN A DOSE-DEPENDENT PROPORTION OF CELLS.

Mechanism of Action

MAJOR BIOLOGICAL EFFECTS ARE THE BLOCKAGE OF CYTOPLASMIC CLEAVAGE RESULTING IN MULTINUCLEATE CELL FORMATION, THE INHIBITION OF CELL MOVEMENT, & THE INDUCTION OF NUCLEAR EXTRUSION... OTHER REPORTED EFFECTS INCLUDE THE INHIBITION OF GLUCOSE TRANSPORT, OF THYROID SECRETION, OF GROWTH HORMONE RELEASE, OF PHAGOCYTOSIS, & OF PLATELET AGGREGATION & CLOT CONTRACTION. /CYTOCHALASINS/
THROUGH THE USE OF (3)H-LABELLED CYTOCHALASINS B & D THE PRECISE BINDING SITES & SUB-CELLULAR LOCALIZATION ARE NOW UNDER INVESTIGATION... EXPERIMENTAL RESULTS OBTAINED THUS FAR SUPPORT THE IDEA THAT THE PRIMARY EFFECT IS MEMBRANOTROPIC, PERHAPS INVOLVING THE ASSOCIATION OF MICROFILAMENTS WITH THE PLASMA MEMBRANE. IT SHOULD BE NOTED THAT THE EFFECT OF CYTOCHALASIN B ON NORMAL & TRANSFORMED CELLS DIFFERS; THE LATTER BECOME MORE HIGHLY MULTINUCLEATED THAN NORMAL CELLS.
THE INFLUENCE OF CYTOCHALASIN B & E ON INTESTINAL DIGESTION OF MALTOSE & SUCROSE, & THEIR DIGESTION PRODUCTS AS GLUCOSE & FRUCTOSE WAS INVESTIGATED IN THE MOUSE IN VITRO. NEITHER DIGESTION OF MALTOSE OR SUCROSE NOR ACTIVITIES OF MALTASE OR SUCRASE IN EVERTED SACS OF MOUSE JEJUNUM WAS AFFECTED BY CYTOCHALASIN B OR E AT 5.0 & 10.0 MUG/ML AFTER 60 MIN INCUBATION. HOWEVER, ABSORPTION OF GLUCOSE DERIVED FROM MALTOSE OR SUCROSE DIGESTION WAS INHIBITED BY 68.5 & 65.9% DUE TO CYTOCHALASIN E (5.0 MUG/ML) & BY 29.5 & 13.1% DUE TO CYTOCHALASIN B AT THE SAME CONCN. CYTOCHALASINS B & E SEEMED TO STIMULATE ABSORPTION OF FRUCTOSE DERIVED FROM SUCROSE DIGESTION IN MOUSE JEJUNUM.
THE INHIBITORY EFFECT OF CYTOCHALASIN E ON GALACTOSE ABSORPTION IN EVERTED SACS OF MOUSE JEJUNUM WAS STUDIED. CYTOCHALASIN B HAD THE HIGHEST POTENCY ON THE INHIBITION OF GALACTOSE ABSORPTION WHEN IT WAS ADDED IN THE MUCOSAL SOLN FOLLOWED BY CYTOCHALASIN E, A, C, & D, RESPECTIVELY.
IN MICE Y-1 ADRENAL TUMOR CELLS, CYTOCHALASINS E, D, B, & H2B, INHIBITED STEROIDOGENESIS & PRODUCED ROUNDING OF CELLS BY INTERFERING WITH POLYMERIZATION OF ACTIN & NOT AS THE RESULT OF EFFECTS UNRELATED TO BINDING TO ACTIN.
CYTOCHALASIN E (CE), D (CD), B (CB), & DIHYDROCYTOCHALASIN B (H2CB) INHIBIT NUMEROUS CELLULAR PROCESSES WHICH REQUIRE THE INTERACTION OF ACTIN WITH OTHER STRUCTURAL & CONTRACTILE PROTEINS. THE EFFECTS OF THE CYTOCHALASINS ON THE VISCOSITY & MORPHOLOGY OF MUSCLE & PLATELET ACTIN WERE STUDIED. THE CYTOCHALASINS DECREASED THE VISCOSITY OF F-ACTIN SOLUTIONS. THE EFFECT OF H2CB, CB, & CD ON F-ACTIN VISCOSITY WAS MAXIMAL AT 20-50 MUMOL & DID NOT INCREASE WITH TIME. IN CONTRAST, CE CAUSED A PROGRESSIVE DECREASE IN THE VISCOSITY OF F-ACTIN SOLUTIONS WHICH WAS DEPENDENT ON THE CONCN OF CE & THE DURATION OF INCUBATION OF THE CE-ACTIN MIXTURE.
KINETIC & QUANTITATIVE BINDING EXPERIMENTS DEMONSTRATED RAPID, TEMP DEPENDENT ATTACHMENT OF (3)H-LABELED CYTOCHALASIN B TO HIGH (0.4 MUMOL) & LOW (10 MUMOL) AFFINITY SITES OF RABBIT MACROPHAGES. CYTOCHALASINS A, E, & D WERE CONSIDERABLY MORE POTENT INHIBITORS OF LOW AFFINITY (3)H-CYTOCHALASIN B BINDING SITES THAN CYTOCHALASIN B.
INHIBITION OF PHENYLALANINE ABSORPTION BY SEVERAL CYTOCHALASINS WAS STUDIED IN THE EVERTED SACS OF MOUSE JEJUNUM IN VITRO. FIVE CYTOCHALASINS A, B, C, D, & E AT 10.0 MUG/ML HIGHLY INHIBITED SODIUM-DEPENDENT PHENYLALANINE ABSORPTION BY 13.1 TO 47.1%. CYTOCHALASIN E WAS THE MOST POTENT CONGENER AMONG THE CYTOCHALASINS & INHIBITED PHENYLALANINE ABSORPTION BY 32.6% AT 2.5 MUG/ML. IN THE KINETIC STUDY, CYTOCHALASIN E INDUCED ALTERATION OF KM (1.4X10-3 TO 2.3X10-3 MOLES) & VMAX (59.8 TO 14.6 UMOLES/G WET WT/60 MIN) VALUES. CYTOCHALASIN E PROBABLY INHIBITS THE ABSORPTION OF ACTIVELY TRANSPORTED AMINO ACID IN PART BY INTERFERING WITH THE BINDING SITES OF CARRIERS ON THE MICROVILLAR MEMBRANE.
GLUCOSE ABSORPTION IN MOUSE JEJUNUM WAS HIGHLY INHIBITED (68.1%) BY CYTOCHALASIN E (25.0 MUG/ML) WITHIN A 30-MIN INCUBATION, & TO LESSER EXTENT IN RAT (48.9%), HAMSTER (34.1%), FROG (28.1%), GUINEA PIG (27.5%), RABBIT (24.3%) & TURTLE JEJUNUM (22.7%). AMONG CYTOCHALASINS A, B, C, D, & E, CYTOCHALASIN E WAS A MOST POTENT DERIVATIVE THAT COULD INHIBIT GLUCOSE ABSORPTION BY UP TO 55.5% AT A CONCN OF ONLY 5.0 MUG/ML IN MOUSE JEJUNUM.
CYTOCHALASIN B, CYTOCHALASIN E, OR CYTOCHALASIN A INHIBITED EHRLICH ASCITES CELLS ADHESION TO GLASS & PLASTIC SURFACES & ALSO INHIBITED THE PROTRUSION OF FINE PERIPHERAL PROCESSES, SUPPORTING THE HYPOTHESIS THAT ADHESION WAS AT LEAST PARTIALLY MEDIATED BY THE EXTENSION OF CELLULAR PROBES DUE TO THE ACTION OF CYTOCHALASIN-SENSITIVE MICROFILAMENTS.
SPONTANEOUS OSCILLATIONS OF MEMBRANE POTENTIAL OBSERVED IN L CELLS WERE INHIBITED RAPIDLY & REVERSIBLY IN THE PRESENCE OF CYTOCHALASIN B (CB). SUSTAINED HYPERPOLARIZATION INDUCED BY HIGH EXTERNAL CALCIUM IONS WAS ALSO DEPRESSED BY THE DRUG. HOWEVER, CALCIUM ION INJECTION INTO THE CYTOPLASM ELICITED A SUSTAINED HYPERPOLARIZATION, EVEN IN THE PRESENCE OF CB, SUGGESTING THAT CB INHIBITS CALCIUM ION TRANSPORT SYSTEM IN THE CELL MEMBRANE.
CYTOCHALASIN B (2X10-4 & 8X10-5 MOLES) DECREASED THE AMPLITUDE & RISE TIME OF THE IONTOPHORETIC ACETYLCHOLINE POTENTIAL IN THE EXTRAJUNCTIONAL ACETYLCHOLINE RECEPTORS OF RAT MUSCLE.
TOTAL OUTFLOW FACILITY WAS DETERMINED BY TWO-LEVEL CONSTANT PRESSURE PERFUSION IN CYNOMOLGUS MONKEYS FOR 30 TO 40 MINUTES BEFORE & AFTER INTRACAMERAL INFUSION OF CYTOCHALASIN B. DOSES OF 0.1, 0.2, & 0.5 MUG WERE SUBTHRESHOLD; 1, 2, 5, & 10 MUG WERE EFFECTIVE, WITH 5 MUG PROBABLY SUPRAMAXIMAL. CYTOCHALASIN B-INDUCED FACILITY INCREASES ARE PRESUMABLY DUE TO INTERFERENCE WITH FORMATION, STRUCTURE, & FUNCTION OF ACTIN FILAMENTS IN THE ENDOTHELIAL CELLS OF THE TRABECULAR MESHWORK & INNER WALL OF SCHLEMM'S CANAL.
IN RATS, INTRACEREBROVENTRICULAR INJECTION OF CYTOCHALASIN B DID NOT CHANGE ENDORPHIN LEVELS IN THE HYPOTHALAMUS, BUT INCREASED THE ENDORPHIN PITUITARY CONTENT.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

14930-96-2

Wikipedia

Cytochalasin B

Use Classification

Polyketides [PK] -> Cytochalasins [PK11]

Methods of Manufacturing

ISOLATION & STRUCTURE OF CYTOCHALASINS A, B, C, D: ALDRIDGE ET AL, J CHEM SOC (C) 1967, 1667; ALDRIDGE ET AL, CHEM COMMUN 1967, 26; OF E & F: ALDRIDGE ET AL, CHEM COMMUN 1972, 148. /CYTOCHALASINS/
CYTOCHALASIN B WAS RECENTLY ISOLATED FROM PHOMA EXIGUA...

General Manufacturing Information

THE MOST IMPORTANT & BIOLOGICALLY STUDIED OF THE CYTOCHALASINS.
THE CYTOCHALASINS GENERALLY CAN BE DESCRIBED AS A PHENYLALANINE OR TRYPTOPHAN MOIETY LINKED TO PERHYDROISOINDOLE MOIETY WHICH IS IN TURN LINKED TO A C16-C18 POLYKETIDE RING SYSTEM CONTAINING A CARBOCYCLIC (CYTOCHALASIN C), A LACTONE (CYTOCHALASIN A), OR A CYCLIC CARBONATE (CYTOCHALASIN E) MOIETY. /CYTOCHALASINS/

Analytic Laboratory Methods

TLC DATA; DETECTION: A BLUE FLUORESCENT SPOT UNDER UV LIGHT AFTER SPRAYING WITH 50% ETHANOLIC H2SO4 & HEATING. WELLS JM ET AL; CAN J MICROBIOL 22: 1137 (1976).

Interactions

TREATMENT OF WILD TYPE S49 LYMPHOMA CELLS WITH THE MICROFILAMENT DISRUPTER CYTOCHALASIN B REVERSIBLY & IN A HIGHLY DOSE-DEPENDENT FASHION ENHANCES CELLULAR CYCLIC AMP ACCUMULATION IN RESPONSE TO SUBSEQUENT ADDITION OF THE BETA-ADRENERGIC AGONIST (-)-ISOPROTERENOL, PROSTAGLANDIN E1, OR CHOLERA TOXIN.
CYTOCHALASIN B WAS UNABLE TO TRANSFORM 3T3-LIKE TUMOR CELLS, BUT DID INCREASE 8-40 FOLD THE FREQUENCY OF CELL TRANSFORMATION BY POLYOMA VIRUS.
THE PINOCYTOTIC ACTIVITY, INDUCED BY CONCANAVALIN A IN AMOEBA PROTEUS, IS GREATLY INTENSIFIED BY CYTOCHALASIN B.
CYTOCHALASIN B INHIBITED THE ELONGATION OF WHEAT COLEOPTILE SEGMENTS IN INDOLE-3-ACETIC ACID & OF MAIZE ROOTS, WITH THE ONLY ULTRASTRUCTURAL CHANGES BEING THE ACCUMULATION OF SECRETORY VESICLES. CYTOCHALASIN B APPARENTLY BLOCKED ELONGATION GROWTH BY INHIBITING VESICLE TRANSPORT & SECRETION OF CELL WALL COMPONENTS.

Dates

Modify: 2023-08-15
The structures of cytochalasin A and B. Aldridge D. C. et al. J Chem Soc 1967, 1667. Correlation between effects of 24 different cytochalasins on cellular structures and cellular events and those on actin in vitro. Yahara et al. J. Cell Biol. 1982, 92, 69. L-696,474, a novel cytochalasin as an inhibitor of HIV-1 protease. III. Biological activity. Lingham R. B. et al. J. Antibiot. 1992, 45, 686.

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